![molecular formula C13H11ClN2S B3036490 2-(Allylsulfanyl)-5-(4-chlorophenyl)pyrimidine CAS No. 344281-80-7](/img/structure/B3036490.png)
2-(Allylsulfanyl)-5-(4-chlorophenyl)pyrimidine
Overview
Description
2-(Allylsulfanyl)-5-(4-chlorophenyl)pyrimidine (2-AS-5-CPP) is a heterocyclic compound belonging to the pyrimidine family. It is used as a building block in organic synthesis, and is also used in the laboratory for a variety of scientific research applications.
Scientific Research Applications
Antimalarial Activity
- A study by Rollo (1951) discussed 2,4-diamino-5-p-chlorophenyl-6-ethyl pyrimidine showing high activity against malaria infections in laboratory animals. It was effective against strains of malaria parasites resistant to proguanil (Rollo, 1951).
Antitumoral Substances
- Sokolova and Magidson (1968) synthesized derivatives of N-(4-pyrimidyl)ethylamine with allyl or p-chlorophenyl groups in position 5 of the pyrimidine nucleus as potential antitumoral substances (Sokolova & Magidson, 1968).
Structural and Bonding Analysis
- Sherlin et al. (2018) investigated 5-(4-chlorophenyl)-6-ethyl-2,4-pyrimidinediamine using spectroscopic methods and computational analysis, highlighting its structural and bonding characteristics, crucial for its activity as an antimalarial drug (Sherlin et al., 2018).
Chemical Synthesis and Reactions
- Dyachenko et al. (2014) researched the reaction of 2-allylsulfanylpyrido[3,4-d]pyrimidin-4(3H)-one with arylsulfanyl chlorides, leading to the synthesis of fused pyrimidine systems, demonstrating the compound's utility in organic synthesis (Dyachenko et al., 2014).
Hydrogen Bonding in Crystal Structures
- Balasubramani et al. (2007) investigated the crystal structures of pyrimidine derivatives, focusing on hydrogen bonding involving the pyrimidine ring, which is critical for understanding molecular interactions (Balasubramani et al., 2007).
Novel Synthesis Routes
- Baker and Lourens (1967) synthesized a series of 5-(p-chlorophenyl)pyrimidines with various substitutions for studying their binding to dihydrofolic reductase. This research is significant for understanding the binding modes of pyrimidine derivatives in biochemical pathways (Baker & Lourens, 1967).
Biological Evaluation
- Rani et al. (2012) synthesized novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes and evaluated their antioxidant, anticancer, antibacterial, and anti-inflammatory activities. This showcases the compound's versatility in pharmaceutical applications (Rani et al., 2012).
properties
IUPAC Name |
5-(4-chlorophenyl)-2-prop-2-enylsulfanylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2S/c1-2-7-17-13-15-8-11(9-16-13)10-3-5-12(14)6-4-10/h2-6,8-9H,1,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPACQUXRROKFRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(C=N1)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Allylsulfanyl)-5-(4-chlorophenyl)pyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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